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Compound of Interest

Compound Name: Methyl 2-acetoxypropanoate

Cat. No.: B1619064 Get Quote

Technical Guide: Methyl 2-acetoxypropanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

spectroscopic profile, and synthesis of Methyl 2-acetoxypropanoate (CAS No: 6284-75-9).

The information herein is intended to support research, development, and quality control

activities involving this compound.

Physicochemical and Spectroscopic Data
The quantitative data for Methyl 2-acetoxypropanoate are summarized below.

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Weight 146.14 g/mol [1]

Exact Mass 146.05790880 Da [1]

Molecular Formula C₆H₁₀O₄ [1]

IUPAC Name methyl 2-acetyloxypropanoate [1]

Boiling Point ~185.7 °C (estimated) [2]

Density ~1.095 g/cm³ (estimated) [2]

Water Solubility 81.2 g/L at 25 °C [2]

XLogP3-AA 0.4 [1]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.10 Quartet (q) 1H CH-O

~3.76 Singlet (s) 3H O-CH₃ (ester)

~2.10 Singlet (s) 3H C(=O)-CH₃ (acetyl)

~1.49 Doublet (d) 3H CH-CH₃

Note: Predicted shifts are based on standard chemical shift tables and data for similar

structures. Actual experimental values may vary slightly.[3]

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~171.0 Quaternary C=O (propanoate ester)

~170.0 Quaternary C=O (acetate ester)

~69.0 Tertiary CH-O

~52.5 Primary O-CH₃

~20.5 Primary C(=O)-CH₃

~16.5 Primary CH-CH₃

Note: Predicted shifts are based on standard chemical shift tables and data for similar

structures.[4][5]

Table 4: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

~2990 - 2950 Medium C-H stretch (alkane)

~1750 - 1735 Strong C=O stretch (ester carbonyl)

~1240 - 1200 Strong C-O stretch (ester)

~1100 - 1000 Strong C-O stretch

Note: These are characteristic absorption ranges for esters. The spectrum for Methyl 2-
acetoxypropanoate will exhibit strong peaks in these regions.[6]

Experimental Protocols
Detailed methodologies for the synthesis and analysis of Methyl 2-acetoxypropanoate are

provided below.

Synthesis Protocol: Acetylation of Methyl Lactate
This protocol describes the synthesis of Methyl 2-acetoxypropanoate from methyl lactate and

acetic anhydride.
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Materials:

Methyl lactate

Acetic anhydride

Sulfuric acid (catalytic amount)

Water

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

To a round-bottom flask containing methyl lactate, add a catalytic amount of sulfuric acid.

Cool the flask in an ice bath.

Add acetic anhydride dropwise to the stirred solution while maintaining the temperature

between 20-40°C.

After the addition is complete, allow the mixture to stir at room temperature until the reaction

is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Quench the reaction by slowly adding water to hydrolyze any unreacted acetic anhydride.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by distillation under reduced pressure to yield

pure Methyl 2-acetoxypropanoate.

Analytical Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a

30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters

include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number

of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shifts using the residual solvent peak (e.g.,

7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR) or an internal standard like

Tetramethylsilane (TMS).
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2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

Place the salt plates in the spectrometer's sample holder.

Acquire a background spectrum of the clean salt plates.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum should be baseline-corrected and the peaks of

interest identified and labeled.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as ethyl acetate or dichloromethane.

GC Method:

Injector: Split/splitless injector, typically at 250°C.

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of ~280°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Method:

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-300.

Data Analysis: Identify the peak corresponding to Methyl 2-acetoxypropanoate in the total

ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion

(M⁺) peak and characteristic fragmentation patterns.

Key Chemical Transformations and Relationships
Methyl 2-acetoxypropanoate is a valuable intermediate in organic synthesis. One notable

application is its conversion to methyl acrylate, a key monomer in the polymer industry.[7]

Reactants

Core Compound

Conversion Product

Methyl Lactate
CH₃CH(OH)COOCH₃

Methyl 2-acetoxypropanoate
(MAPA)

Acetylation
(H₂SO₄ catalyst)

Acetic Anhydride
(CH₃CO)₂O

Acetylation
(H₂SO₄ catalyst)

Methyl Acrylate
CH₂=CHCOOCH₃

Pyrolysis
(e.g., ~560°C over fused quartz)

Click to download full resolution via product page
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Caption: Synthesis and subsequent conversion of Methyl 2-acetoxypropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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